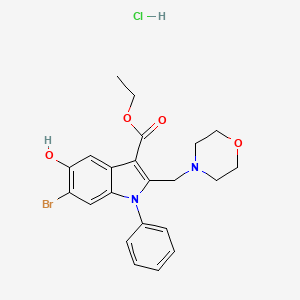
ETHYL6-BROMO-5-HYDROXY-2-(MORPHOLIN-4-IUM-4-YLMETHYL)-1-PHENYLINDOLE-3-CARBOXYLATE CHLORIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL6-BROMO-5-HYDROXY-2-(MORPHOLIN-4-IUM-4-YLMETHYL)-1-PHENYLINDOLE-3-CARBOXYLATE CHLORIDE is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a morpholine moiety, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL6-BROMO-5-HYDROXY-2-(MORPHOLIN-4-IUM-4-YLMETHYL)-1-PHENYLINDOLE-3-CARBOXYLATE CHLORIDE typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of the bromine atom to the indole ring.
Hydroxylation: Addition of a hydroxyl group to the indole structure.
Morpholine Substitution: Attachment of the morpholine moiety to the indole ring.
Esterification: Formation of the ethyl ester group.
Quaternization: Conversion of the morpholine nitrogen to a quaternary ammonium salt with chloride as the counterion.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
ETHYL6-BROMO-5-HYDROXY-2-(MORPHOLIN-4-IUM-4-YLMETHYL)-1-PHENYLINDOLE-3-CARBOXYLATE CHLORIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Hydrolysis: Breakdown of the ester group to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a de-brominated indole derivative.
Substitution: Formation of various substituted indole derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid and ethanol.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
作用機序
The mechanism of action of ETHYL6-BROMO-5-HYDROXY-2-(MORPHOLIN-4-IUM-4-YLMETHYL)-1-PHENYLINDOLE-3-CARBOXYLATE CHLORIDE would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the bromine, hydroxyl, and morpholine groups may enhance its binding affinity and specificity to certain targets.
類似化合物との比較
Similar Compounds
5-Bromo-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate: Lacks the hydroxyl group.
6-Bromo-5-hydroxy-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate: Lacks the ethyl ester group.
Ethyl 6-bromo-5-hydroxy-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate: Lacks the quaternary ammonium chloride.
Uniqueness
ETHYL6-BROMO-5-HYDROXY-2-(MORPHOLIN-4-IUM-4-YLMETHYL)-1-PHENYLINDOLE-3-CARBOXYLATE CHLORIDE is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of the quaternary ammonium chloride may enhance its solubility and stability, making it a valuable compound for various applications.
特性
IUPAC Name |
ethyl 6-bromo-5-hydroxy-2-(morpholin-4-ylmethyl)-1-phenylindole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O4.ClH/c1-2-29-22(27)21-16-12-20(26)17(23)13-18(16)25(15-6-4-3-5-7-15)19(21)14-24-8-10-28-11-9-24;/h3-7,12-13,26H,2,8-11,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSYXINOWQRFOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3=CC=CC=C3)CN4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601008166 |
Source


|
| Record name | Ethyl 6-bromo-5-hydroxy-2-[(morpholin-4-yl)methyl]-1-phenyl-1H-indole-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601008166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88461-88-5 |
Source


|
| Record name | Ethyl 6-bromo-5-hydroxy-2-[(morpholin-4-yl)methyl]-1-phenyl-1H-indole-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601008166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

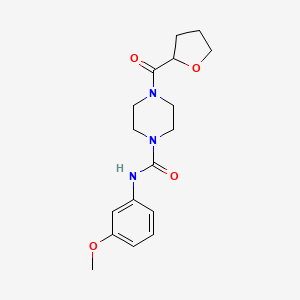
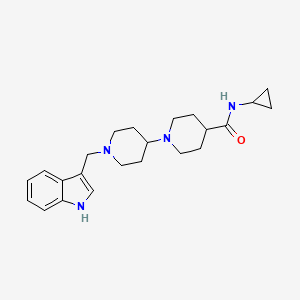
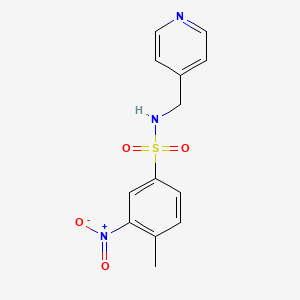
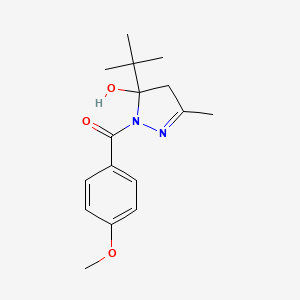
![DIMETHYL 2-({[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}AMINO)TEREPHTHALATE](/img/structure/B5111385.png)
![4-[[1-(3,4-Dimethylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoic acid](/img/structure/B5111402.png)
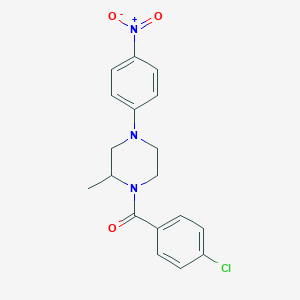
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5111424.png)
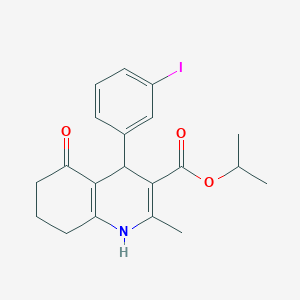
![N-(3,5-dichlorophenyl)-2-[5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5111436.png)
![2-fluoro-N-[3-(morpholine-4-carbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]benzamide](/img/structure/B5111438.png)
![butyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B5111451.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)cyclopentanecarboxamide](/img/structure/B5111454.png)
